1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Anilino(oxo)acetyl Intermediate: This step involves the reaction of aniline with oxalyl chloride to form the anilino(oxo)acetyl intermediate.
Carbohydrazonoyl Formation: The intermediate is then reacted with hydrazine to form the carbohydrazonoyl group.
Coupling with 2-Naphthyl 4-Chlorobenzoate: Finally, the carbohydrazonoyl intermediate is coupled with 2-naphthyl 4-chlorobenzoate under specific reaction conditions to form the target compound.
Chemical Reactions Analysis
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can be compared with similar compounds such as:
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate: This compound has a similar structure but includes a bromine atom instead of a chlorine atom.
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a phenyl group instead of a naphthyl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.
Properties
CAS No. |
769157-23-5 |
---|---|
Molecular Formula |
C26H18ClN3O4 |
Molecular Weight |
471.9 g/mol |
IUPAC Name |
[1-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H18ClN3O4/c27-19-13-10-18(11-14-19)26(33)34-23-15-12-17-6-4-5-9-21(17)22(23)16-28-30-25(32)24(31)29-20-7-2-1-3-8-20/h1-16H,(H,29,31)(H,30,32)/b28-16+ |
InChI Key |
FLSKRLXPFMJLJS-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.